10-Methoxyelymoclavine
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Overview
Description
10-Methoxyelymoclavine is an ergot alkaloid, a class of compounds derived from the ergot fungus It is structurally related to lysergic acid and is known for its pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxyelymoclavine typically involves several steps, starting from basic organic compounds. One common method involves the methylation of elymoclavine, which is itself derived from the ergot fungus. The reaction conditions often require specific catalysts and controlled environments to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically modified strains of the ergot fungus. These processes are optimized for high yield and purity, often involving multiple purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
10-Methoxyelymoclavine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
10-Methoxyelymoclavine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex ergot alkaloids.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties, including potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 10-Methoxyelymoclavine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the brain, influencing neurotransmitter activity and leading to various physiological effects. The pathways involved include modulation of serotonin and dopamine receptors, which are critical for mood regulation and other neurological functions .
Comparison with Similar Compounds
10-Methoxyelymoclavine is unique among ergot alkaloids due to its specific structural features and pharmacological properties. Similar compounds include:
Elymoclavine: The parent compound from which this compound is derived.
Lysergic Acid: Another ergot alkaloid with significant pharmacological activity.
Ergotamine: Used in the treatment of migraines and known for its vasoconstrictive properties.
These compounds share structural similarities but differ in their specific effects and applications, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C17H20N2O2 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
[(6aR,10aS)-10a-methoxy-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-yl]methanol |
InChI |
InChI=1S/C17H20N2O2/c1-19-9-11(10-20)7-17(21-2)13-4-3-5-14-16(13)12(8-18-14)6-15(17)19/h3-5,7-8,15,18,20H,6,9-10H2,1-2H3/t15-,17+/m1/s1 |
InChI Key |
XFVXVJZNBUKGMU-WBVHZDCISA-N |
Isomeric SMILES |
CN1CC(=C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)CO |
Canonical SMILES |
CN1CC(=CC2(C1CC3=CNC4=CC=CC2=C34)OC)CO |
Origin of Product |
United States |
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